[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone
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Overview
Description
[4-(benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone is a member of quinolines.
Scientific Research Applications
Synthesis and Biological Applications
- A study by Hussain et al. (2017) describes the synthesis of derivatives similar to the compound , showing promising enzyme inhibitory activity and potential as therapeutic agents against various bacterial strains (Hussain et al., 2017).
- Karthik et al. (2021) investigated a compound with a structure related to the desired compound, focusing on its thermal and optical properties, which could be relevant in material science and drug design (Karthik et al., 2021).
- Abbasi et al. (2019) synthesized similar compounds, examining their potential as therapeutic agents, particularly noting their inhibitory activity against the α-glucosidase enzyme, which has implications in diabetes treatment (Abbasi et al., 2019).
Chemical Synthesis and Characterization
- Zhang et al. (2013) describe a method involving (quinolin-8-yl)methanone, related to the compound , highlighting techniques in chemical synthesis that could be applicable (Zhang et al., 2013).
- A study by Hassan et al. (2018) focuses on the synthesis of multifunctional amides, showcasing the compound's potential in developing new drugs for Alzheimer's disease (Hassan et al., 2018).
Crystal Structure and Theoretical Studies
- Kumara et al. (2017) performed structural and theoretical studies on similar compounds, which could guide the understanding of the physical and chemical properties of the compound (Kumara et al., 2017).
Applications in Disease Treatment
- Norman (2014) discusses the use of related PI3K inhibitors in treating idiopathic pulmonary fibrosis and cough, indicating potential medical applications of similar compounds (Norman, 2014).
properties
Product Name |
[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone |
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Molecular Formula |
C25H21BrN4O3S |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(6-bromo-2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21BrN4O3S/c26-18-9-10-22-20(16-18)21(17-24(28-22)23-8-4-5-11-27-23)25(31)29-12-14-30(15-13-29)34(32,33)19-6-2-1-3-7-19/h1-11,16-17H,12-15H2 |
InChI Key |
ZQPCEFWSXOJISA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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